molecular formula C22H20N4O3S B2375566 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235244-90-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2375566
CAS No.: 1235244-90-2
M. Wt: 420.49
InChI Key: HOEQQAOTBWXWFF-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, a piperidine ring, and a benzo[c][1,2,5]thiadiazole core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the benzofuran-2-carbonyl piperidine derivative. The final step involves the coupling of this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific conditions, such as the presence of a base and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.

    Piperidine derivatives: Molecules containing the piperidine ring with various substituents.

    Benzo[c][1,2,5]thiadiazole derivatives: Compounds with the benzo[c][1,2,5]thiadiazole core but different side chains.

Uniqueness

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-21(16-5-6-17-18(11-16)25-30-24-17)23-13-14-7-9-26(10-8-14)22(28)20-12-15-3-1-2-4-19(15)29-20/h1-6,11-12,14H,7-10,13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEQQAOTBWXWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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